molecular formula C11H9ClN2O2 B1448467 Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate CAS No. 1642802-89-8

Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate

Cat. No. B1448467
M. Wt: 236.65 g/mol
InChI Key: VCZRRVSRPYYSSN-UHFFFAOYSA-N
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Description

“Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate” is a chemical compound that is considered a pharmacologically important active scaffold . It is part of the pyrazole family, which is a class of compounds particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

Pyrazoles are synthesized through a variety of methods and synthetic analogues have been reported over the years . For instance, Girisha et al. synthesized a novel series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .

Scientific Research Applications

Synthetic Approaches and Medicinal Significance

Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate belongs to the pyrazole class of azoles, known for its wide range of applications, especially in medicinal chemistry. Pyrazoles, including methyl-substituted variants, have been recognized for their potent medicinal properties, exhibiting a broad spectrum of biological activities. Synthetic methodologies for methyl-substituted pyrazoles have been extensively studied, highlighting their significance in drug discovery and development. These derivatives are instrumental in creating new leads with enhanced efficacy and reduced microbial resistance in the medicinal field (Sharma et al., 2021).

Building Blocks for Heterocycles Synthesis

Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate and its derivatives serve as valuable building blocks for synthesizing various heterocyclic compounds. Their reactivity facilitates the creation of diverse heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more, showcasing their versatility in organic synthesis. This reactivity has been a focal point in the development of new classes of heterocyclic compounds and dyes, indicating their potential in expanding the arsenal of synthetic chemistry (Gomaa & Ali, 2020).

Anticancer Agent Development

The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, has been pivotal in generating molecules with significant anticancer activity. Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate derivatives, through such synthetic pathways, have shown remarkable efficacy in targeting various cancer targets, underscoring their potential in anticancer drug development. This showcases the compound's role in synthesizing biologically active molecules that could lead to advancements in cancer treatment (Tokala et al., 2022).

Biological Applications

The diverse biological activities of pyrazole carboxylic acid derivatives, including those related to methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate, span across antimicrobial, anticancer, anti-inflammatory, and antiviral effects. These derivatives have been a focus of extensive research, providing a basis for the development of new therapeutic agents. The comprehensive synthesis and biological application overview of these derivatives highlight their significance in medicinal chemistry and potential as guides for future scientific endeavors (Cetin, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Given the broad spectrum of biological activities and the pharmacological potential of the pyrazole moiety , it is likely that future research will continue to explore the synthesis and biological activity of pyrazole derivatives. This could lead to the development of new drugs and therapies in medicine.

properties

IUPAC Name

methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZRRVSRPYYSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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